molecular formula C16H22N2O2S2 B3015906 N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide CAS No. 954065-25-9

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide

Cat. No. B3015906
M. Wt: 338.48
InChI Key: ITZZGTDIZOQORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom, and this SO2 group is connected to a nitrogen atom. They are known for their antibacterial properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Investigation

Sulfonamide derivatives, including those related to the query compound, have been the subject of extensive research due to their diverse applications in bioorganics and medicinal chemistry. The tautomeric behavior, which significantly impacts pharmaceutical and biological activities, has been investigated using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance, highlighting the importance of molecular conformation in drug design and application (Erturk et al., 2016).

Fluorescent Molecular Probes

The development of new fluorescent solvatochromic dyes, incorporating sulfonamide groups, has been reported. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Antiproliferative Activity

Research has been conducted on synthesizing 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated for their in-vitro antiproliferative activity against various cancer cell lines, with some showing significant activity. This highlights the potential of sulfonamide derivatives in cancer research and therapy (Pawar et al., 2018).

Binding Studies and Protein Interaction

The binding of sulfonamide derivatives to proteins such as bovine serum albumin has been studied using fluorescent probe techniques. These studies provide insights into the nature of drug-protein interactions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of drugs (Jun et al., 1971).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target enzyme in Alzheimer’s disease therapy. This research contributes to the development of novel therapeutic agents for treating neurodegenerative diseases (Abbasi et al., 2018).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific properties. Some amine-containing compounds can be irritants and may cause harm if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For sulfonamides and similar compounds, research is often focused on developing new derivatives with improved properties, such as increased potency, reduced side effects, or improved bioavailability .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-13-6-11-16(21-13)22(19,20)17-12-4-5-14-7-9-15(10-8-14)18(2)3/h6-11,17H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZZGTDIZOQORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide

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